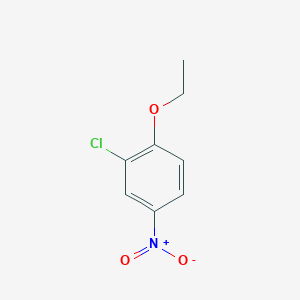

2-Chloro-1-ethoxy-4-nitrobenzene

Übersicht

Beschreibung

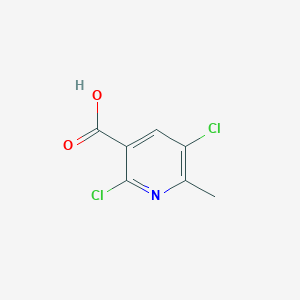

2-Chloro-1-ethoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene could involve a multi-step process. One possible method is through a Friedel Crafts acylation followed by a Clemmensen Reduction . Another approach could be through electrophilic aromatic substitution reactions .Molecular Structure Analysis

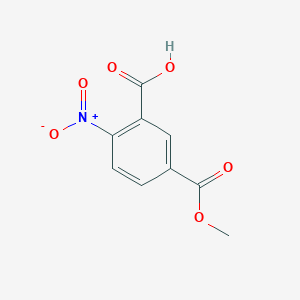

The molecular structure of 2-Chloro-1-ethoxy-4-nitrobenzene consists of a benzene ring with chlorine (Cl), ethoxy (C2H5O), and nitro (NO2) functional groups attached to it . The exact structure can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-1-ethoxy-4-nitrobenzene could include electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

2-Chloro-1-ethoxy-4-nitrobenzene has a molecular weight of 201.607 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 299.9±20.0 °C at 760 mmHg, and a flash point of 135.2±21.8 °C . It also has a polar surface area of 55 Å2 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-1-ethoxy-4-nitrobenzene is a versatile intermediate in organic synthesis. It can undergo various reactions, including nucleophilic substitution and electrophilic aromatic substitution, to yield a wide range of products. For instance, it can be used to synthesize complex molecules by introducing different functional groups at specific positions on the benzene ring .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its reactivity allows for the construction of drug molecules with potential therapeutic effects. The nitro group, in particular, can be transformed into amino derivatives, which are common motifs in drug design .

Material Science

The applications in material science include the development of novel polymers and coatings. The presence of both electron-withdrawing and electron-donating groups in 2-Chloro-1-ethoxy-4-nitrobenzene makes it a candidate for creating polymers with specific electronic properties, potentially useful in semiconductors or as conductive materials .

Environmental Science

In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown pathways can help in assessing the risks associated with its use and developing strategies for its safe disposal .

Analytical Chemistry

2-Chloro-1-ethoxy-4-nitrobenzene can be used as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties allow it to be a reference compound in methods such as HPLC or GC-MS, aiding in the identification and quantification of similar compounds .

Industrial Applications

Industrially, it can be employed in the synthesis of dyes, pigments, and other chemicals that require specific nitro-substituted benzene derivatives. Its reactivity with various chemicals makes it a valuable starting material for producing a range of industrial products .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-1-ethoxy-4-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution reaction of benzene . This two-step mechanism involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Result of Action

The result of the action of 2-Chloro-1-ethoxy-4-nitrobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the compound interacts with the benzene ring to form a new compound .

Safety and Hazards

2-Chloro-1-ethoxy-4-nitrobenzene can form an explosive mixture with air and poses a risk of explosion if heated under confinement . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and keep the product away from heat and sources of ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-1-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLNEPUDOYKJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559189 | |

| Record name | 2-Chloro-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-ethoxy-4-nitrobenzene | |

CAS RN |

5493-71-0 | |

| Record name | 2-Chloro-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)